molecular formula C10H15F3O4 B14517702 Dipropyl (trifluoromethyl)propanedioate CAS No. 62935-29-9

Dipropyl (trifluoromethyl)propanedioate

Katalognummer: B14517702
CAS-Nummer: 62935-29-9
Molekulargewicht: 256.22 g/mol
InChI-Schlüssel: UMVYDGUTMYYJFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipropyl (trifluoromethyl)propanedioate is an organic compound with the molecular formula C10H15F3O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by propyl and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (trifluoromethyl)propanedioate typically involves the esterification of trifluoromethylpropanedioic acid with propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

CF3CH(CO2H)2+2C3H7OHCF3CH(CO2C3H7)2+2H2O\text{CF}_3\text{CH(CO}_2\text{H)}_2 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{CF}_3\text{CH(CO}_2\text{C}_3\text{H}_7)_2 + 2 \text{H}_2\text{O} CF3​CH(CO2​H)2​+2C3​H7​OH→CF3​CH(CO2​C3​H7​)2​+2H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dipropyl (trifluoromethyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethylpropanedioic acid.

    Reduction: Formation of dipropyl (trifluoromethyl)propanediol.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Dipropyl (trifluoromethyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of dipropyl (trifluoromethyl)propanedioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl (trifluoromethyl)propanedioate
  • Dimethyl (trifluoromethyl)propanedioate
  • Dipropyl malonate

Uniqueness

Dipropyl (trifluoromethyl)propanedioate is unique due to the presence of both propyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research and development can unlock new applications and benefits of this compound.

Eigenschaften

CAS-Nummer

62935-29-9

Molekularformel

C10H15F3O4

Molekulargewicht

256.22 g/mol

IUPAC-Name

dipropyl 2-(trifluoromethyl)propanedioate

InChI

InChI=1S/C10H15F3O4/c1-3-5-16-8(14)7(10(11,12)13)9(15)17-6-4-2/h7H,3-6H2,1-2H3

InChI-Schlüssel

UMVYDGUTMYYJFH-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)C(C(=O)OCCC)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.